环木醛内酮

描述

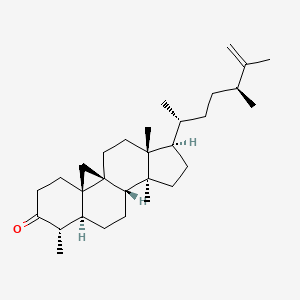

Cyclomusalenone is a natural product that can be isolated from Musa sapientum (banana peel) and related plant species such as Musa balbisiana and Musa errans. It belongs to the class of cycloartane nor-triterpenoids . Notably, cyclomusalenone has been found to exhibit a hypoglycemic effect in rat diabetes models, reducing glucose levels significantly . Its chemical structure and properties make it an intriguing compound for further study.

Synthesis Analysis

Cyclomusalenone can be obtained from banana peel, and its synthesis involves various transformations. One notable method is ozonolysis . When cyclomusalenone O-methylketoxime undergoes joint ozonolysis with methyltrifluoromethylketone, it forms a mixture of stereoisomeric 1,2,4-trioxolanes and N-methoxylactam . Additionally, the x-ray crystal structure analysis confirmed the structure of a derivative, namely (24S)-24-methyl-29-nor-cycloart-3,25-dione .

Molecular Structure Analysis

Chemical Reactions Analysis

Cyclomusalenone can undergo various transformations, including oxidative reactions. Low-temperature ozonolysis affects the C25 (27) double bond , leading to the formation of (24S)-24-methyl-29-nor-cycloart-3,25-dione .

科学研究应用

Source and Extraction

Cyclomusalenone is a cycloartane nor-triterpenoid . It is extracted from the banana peel of plants such as Musa sapientum, M. balbisiana, and M. errans .

Hypoglycemic Effect

Cyclomusalenone exhibits a hypoglycemic effect in rat diabetes models . At a dose of 2.62 mg/kg, it reduces the glucose level by 45% .

Ozonolysis

Cyclomusalenone undergoes ozonolysis, affecting the C25 (27) double bond and forming (24 S )-24-methyl-29-nor-cycloart3,25-dione . This process is used to study the properties of cyclomusalenone .

Derivative Synthesis

Esterified derivatives of cyclomusalenone have been prepared . These derivatives are used for further study and application .

α-Glucosidase Inhibition

A series of oxygen and nitrogen derivatives of 29-norcycloartane triterpenoids have been synthesized based on cyclomusalenone . These compounds have been evaluated for their inhibitory activity against α-glucosidase . Among the tested compounds, 2,3-isoxazolocyclomusalenone is discovered as a potent α-glucosidase inhibitor .

Diabetes Mellitus Treatment

Cyclomusalenone and its derivatives have potential applications in the treatment of diabetes mellitus . They are found to be more effective and safer than many oral anti-diabetic drugs .

未来方向

作用机制

Target of Action

Cyclomusalenone, a natural product isolated from the banana plant species Musa sapientum , primarily targets the enzyme α-glucosidase . This enzyme is located in the epithelium of the small intestine and is responsible for the hydrolysis of glucose from disaccharides and oligosaccharides .

Mode of Action

Cyclomusalenone acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose. This inhibition delays carbohydrate digestion, prolongs the overall carbohydrate digestion time, and thus reduces the rate of glucose absorption .

Biochemical Pathways

The primary biochemical pathway affected by cyclomusalenone is the carbohydrate digestion pathway . By inhibiting α-glucosidase, cyclomusalenone disrupts the normal digestion of carbohydrates, leading to a decrease in the postprandial (after meal) rise in blood glucose levels .

Pharmacokinetics

Its hypoglycemic effect in rat diabetes models suggests that it is bioavailable and can exert its effects when administered orally .

Result of Action

The primary result of cyclomusalenone’s action is a reduction in blood glucose levels . In rat diabetes models, it has been found to exhibit a hypoglycemic effect, reducing the glucose level by 45% at a dose of 2.62 mg/kg .

属性

IUPAC Name |

(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24-,26-,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXORQWZHHYMBR-WMHPZHBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CCC1=O)C)[C@H](C)CC[C@H](C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316915 | |

| Record name | Cyclomusalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91886690 | |

CAS RN |

30452-60-9 | |

| Record name | Cyclomusalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomusalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Cyclomusalenone and where is it found?

A1: Cyclomusalenone is a naturally occurring triterpenoid compound. It is primarily found in the fruit peel of the Musa sapientum L. plant, commonly known as the banana. []

Q2: What are the potential applications of Cyclomusalenone and other compounds isolated from banana rhizome?

A2: Research suggests that Cyclomusalenone, alongside other compounds like 4-epicyclomusalenone and chlorogenic acid, found in banana rhizome exhibit promising antioxidant properties. [] These compounds have demonstrated efficacy in various in vitro antioxidant assays, indicating their potential use in the food, nutraceutical, and pharmaceutical industries. [] Further research is needed to explore their specific applications and potential benefits.

Q3: Is there any research on Cyclomusalenone's activity against specific diseases?

A3: While the provided research focuses on the isolation, identification, and antioxidant properties of Cyclomusalenone, there is no mention of its activity against specific diseases. Further research is needed to investigate potential therapeutic applications.

Q4: What is the structural difference between Cyclomusalenone and 4-epicyclomusalenone?

A4: Both compounds are 3-oxo-28-norcycloartane-type triterpenes. The "epi" in 4-epicyclomusalenone signifies a difference in the stereochemistry at the 4th carbon atom compared to Cyclomusalenone. This difference, while seemingly small, can significantly impact their biological activity and interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。